

Spectroscopic Profile of 3-Nitroisonicotinaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Nitroisonicotinaldehyde

Cat. No.: B131329

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitroisonicotinaldehyde** (CAS No: 153813-70-8), a valuable intermediate in pharmaceutical and chemical research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for scientists and professionals in drug development.

Data Presentation

The spectroscopic data for **3-Nitroisonicotinaldehyde** is summarized in the tables below. It is important to note that while predicted ^1H NMR data is available, experimental data for ^{13}C NMR, IR, and MS is not readily found in public databases. Therefore, the expected values for these techniques are inferred from the known functional groups of the molecule and by analogy to the closely related compound, 3-nitrobenzaldehyde.

^1H NMR Spectroscopy

The predicted ^1H NMR spectral data for **3-Nitroisonicotinaldehyde** in a suitable deuterated solvent is presented below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde proton (CHO)
~9.4	Singlet	1H	Aromatic Proton (H-2)
~9.15	Doublet	1H	Aromatic Proton (H-6)
~7.8	Doublet	1H	Aromatic Proton (H-5)

Data is based on predicted values.

¹³C NMR Spectroscopy

The expected chemical shifts in the ¹³C NMR spectrum of **3-Nitroisonicotinaldehyde** are listed below. These are estimations based on the electronic environment of the carbon atoms.

Chemical Shift (δ) ppm	Assignment
~190-193	Aldehyde Carbon (CHO)
~155-160	Aromatic Carbon (C-6)
~150-155	Aromatic Carbon (C-2)
~145-150	Aromatic Carbon attached to NO ₂ (C-3)
~135-140	Aromatic Carbon attached to CHO (C-4)
~120-125	Aromatic Carbon (C-5)

Data is based on expected chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

The anticipated major absorption bands in the IR spectrum of **3-Nitroisonicotinaldehyde** are detailed below, corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3100-3000	Aromatic C-H	Stretching
~2850, ~2750	Aldehyde C-H	Stretching (Fermi doublet)
~1710-1690	Aldehyde C=O	Stretching
~1600-1580	Pyridine Ring C=C and C=N	Stretching
~1550-1500	Nitro (NO ₂)	Asymmetric Stretching
~1360-1330	Nitro (NO ₂)	Symmetric Stretching

Data is based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

The expected mass spectral data for **3-Nitroisonicotinaldehyde** under electron ionization (EI) is presented. The fragmentation pattern is predicted based on the stability of potential fragments.

m/z Ratio	Proposed Ion Fragment	Notes
152	[C ₆ H ₄ N ₂ O ₃] ⁺ (Molecular Ion)	The parent molecule with a single positive charge.
151	[M-H] ⁺	Loss of a hydrogen radical from the aldehyde.
122	[M-NO] ⁺	Loss of a neutral nitric oxide molecule.
106	[M-NO ₂] ⁺	Loss of a nitro radical, a common fragmentation for nitroaromatics.
78	[C ₅ H ₄ N] ⁺	Represents the pyridyl cation after loss of CO and NO ₂ .

The molecular weight of **3-Nitroisonicotinaldehyde** is 152.11 g/mol , and its exact mass is 152.02219199 Da.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These are generalized protocols that can be applied to a solid sample such as **3-Nitroisonicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Nitroisonicotinaldehyde** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly used. Approximately 1-2 mg of solid **3-Nitroisonicotinaldehyde** is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

A dilute solution of **3-Nitroisonicotinaldehyde** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization

and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their

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